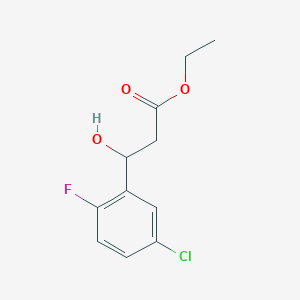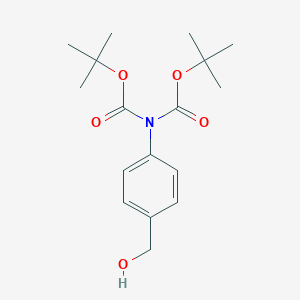
1-(4-Chlorobenzyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorobenzyl)azetidine is a four-membered nitrogen-containing heterocycle, specifically an azetidine derivative. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines . The presence of a 4-chlorobenzyl group further enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)azetidine can be synthesized through several methods. . This method efficiently produces functionalized azetidines under photochemical conditions. Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which rapidly provides bis-functionalized azetidines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The aza Paternò–Büchi reaction and direct alkylation methods are scaled up with appropriate catalysts and reaction conditions to meet industrial demands.
化学反应分析
Types of Reactions: 1-(4-Chlorobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiolates under basic conditions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
科学研究应用
1-(4-Chlorobenzyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用机制
The mechanism of action of 1-(4-Chlorobenzyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates reactions with various biomolecules, potentially leading to biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to therapeutic effects .
相似化合物的比较
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 1-(4-Chlorobenzyl)azetidine stands out due to its four-membered ring structure, which balances stability and reactivity. This unique combination makes it a versatile compound in various applications, from organic synthesis to drug discovery .
属性
分子式 |
C10H12ClN |
|---|---|
分子量 |
181.66 g/mol |
IUPAC 名称 |
1-[(4-chlorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H12ClN/c11-10-4-2-9(3-5-10)8-12-6-1-7-12/h2-5H,1,6-8H2 |
InChI 键 |
OVIWMDXUNSFPHN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Pyridin-2-yl)benzo[d]oxazol-7-amine](/img/structure/B13663372.png)




![2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13663419.png)
![[Ru(bpy)2([2,2'-bipyridine]-4-carboxylic acid)]Cl2](/img/structure/B13663423.png)
![4-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13663430.png)

![1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one](/img/structure/B13663444.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13663451.png)
![5-Ethyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B13663467.png)

